molecular formula C22H25NO3 B12841387 tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate

Cat. No.: B12841387
M. Wt: 351.4 g/mol
InChI Key: UISRFQHMMKJWDM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is an organic compound with the molecular formula C19H21NO2. It is a derivative of glycine, where the amino group is protected by a diphenylmethylene group and the carboxyl group is esterified with a tert-butyl group. This compound is used in various organic synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate typically involves the reaction of glycine derivatives with diphenylmethylene chloride and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate involves its role as a protecting group. The diphenylmethylene group protects the amino group from unwanted reactions during synthesis, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur at other functional groups in the molecule. The compound is eventually deprotected under specific conditions to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is unique due to its specific protecting groups, which provide stability and selectivity in synthetic reactions. The combination of the diphenylmethylene and tert-butyl groups offers a balance between protection and ease of deprotection, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(benzhydrylideneamino)methyl]prop-2-enyl tert-butyl carbonate

InChI

InChI=1S/C22H25NO3/c1-17(16-25-21(24)26-22(2,3)4)15-23-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,1,15-16H2,2-4H3

InChI Key

UISRFQHMMKJWDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(=C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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